molecular formula C14H16O5 B100705 Diethyl 2-(4-hydroxybenzylidene)malonate CAS No. 17315-86-5

Diethyl 2-(4-hydroxybenzylidene)malonate

Cat. No. B100705
CAS RN: 17315-86-5
M. Wt: 264.27 g/mol
InChI Key: UEOXKWFFLGYVKH-UHFFFAOYSA-N
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Description

Diethyl 2-(4-hydroxybenzylidene)malonate is a chemical compound . It is a derivative of diethyl malonate .


Synthesis Analysis

The synthesis of Diethyl 2-(4-hydroxybenzylidene)malonate involves the Malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The reaction of diethyl malonate with Grignard reagents or organocuprates gives symmetric malonates or asymmetric malonate derivatives in moderate yield.


Molecular Structure Analysis

The molecular structure of Diethyl 2-(4-hydroxybenzylidene)malonate is represented by the molecular formula C14H16O5 . The crystal data and some details of the structure determination are summarized in a paper .


Chemical Reactions Analysis

The chemical reactions involving Diethyl 2-(4-hydroxybenzylidene)malonate include the Knoevenagel condensation reaction . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .


Physical And Chemical Properties Analysis

Diethyl 2-(4-hydroxybenzylidene)malonate has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±27.0 °C at 760 mmHg, and a flash point of 127.7±17.2 °C . Its molecular formula is C14H16O5, with an average mass of 264.274 Da and a monoisotopic mass of 264.099762 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Diethyl 2-(4-methylbenzylidene)malonate, a related compound to Diethyl 2-(4-hydroxybenzylidene)malonate, has been synthesized using the Knoevenagel condensation reaction. This process involved 4-methylbenzaldehyde and diethyl malonate, with the product characterized by various spectroscopic methods and X-ray diffraction studies, revealing its crystalline structure in the monoclinic crystal system (Achutha et al., 2016).

Hydrolysis and Decarboxylation

Alkaline hydrolysis of a variant of Diethyl 2-(4-hydroxybenzylidene)malonate has been studied, showing that it undergoes decarboxylation, with the process's efficiency dependent on temperature and reactant ratios. The study also explored the potential of tautomerism and its influence on antioxidation properties (Volod’kin et al., 2009).

Molecular and Crystal Structure

Research into the crystal and molecular structure of substituted Diethyl Malonate, a similar compound, has been conducted. The study focused on its synthesis and characterization, including crystal structure analysis, revealing intermolecular hydrogen bonds forming one-dimensional chains (Liu et al., 2012).

Supramolecular Architecture

Diethyl 2-(4-hydroxyanilino)methylidene malonate demonstrates interesting supramolecular architecture due to hydrogen bonding. The compound crystallizes in different crystal systems, showing varied intramolecular and intermolecular hydrogen bonding which influences the molecular packing in these structures (Ilangovan et al., 2013).

Exciplex Formation in Polymer Matrix

A study on diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, a compound related to Diethyl 2-(4-hydroxybenzylidene)malonate, showed exciplex formation in both fluid media and polymer matrices, with its fluorescence intensity and emission wavelength being influenced by the concentration and the matrix environment (Yuan et al., 1989).

Safety And Hazards

When handling Diethyl 2-(4-hydroxybenzylidene)malonate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for Diethyl 2-(4-hydroxybenzylidene)malonate could involve its use as a precursor for the synthesis of a variety of halogenated (chiral) acetic acids . It could also be used in the investigation of molecular parity violation, the determination of absolute configurations by new direct methods based on Coulomb explosion imaging, and the study of frequency-dependent chiroptical properties .

properties

IUPAC Name

diethyl 2-[(4-hydroxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOXKWFFLGYVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341897
Record name Diethyl 2-(4-hydroxybenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-hydroxybenzylidene)malonate

CAS RN

17315-86-5
Record name Diethyl 2-(4-hydroxybenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged with piperidine (0.426 g, 0.5 mL, 5 mmol) and acetic acid (0.3 g, 0.3 mL, 5 mmol). To this, toluene (25 mL) was added, followed by 4-hydroxybenzaldehyde (2 g, 16.4 mmol) and diethyl malonate (3.15 g, 19.7 mmol). The RM was heated at 125° C., by fitted with a dean-stark's apparatus for 5 h. After 5 h, the RM was concentrated; water (50 mL) was added and extracted with ethyl acetate (50 mL×2)). The organic layer was washed with saturated brine solution (50 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as yellow solid. (2 g, yield: 46.2%); MS (ESI, 120 eV): m/z=263.1 (M−H)+; 1H NMR (300 MHz, DMSO-d6): δ 10.27 (s, 1H), 7.58 (s, 1H), 7.36-7.38 (d, 2H), 6.81-6.84 (d, 2H), 4.17-4.32 (m, 4H), 4.06-4.14 (q, 1H), 1.21-1.26 (t, 6H).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(4-hydroxybenzylidene)malonate
Reactant of Route 2
Diethyl 2-(4-hydroxybenzylidene)malonate
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Diethyl 2-(4-hydroxybenzylidene)malonate
Reactant of Route 4
Diethyl 2-(4-hydroxybenzylidene)malonate
Reactant of Route 5
Diethyl 2-(4-hydroxybenzylidene)malonate
Reactant of Route 6
Diethyl 2-(4-hydroxybenzylidene)malonate

Citations

For This Compound
1
Citations
T Silva, F Borges, N Edraki, M Alizadeh, R Miri… - RSC …, 2015 - pubs.rsc.org
Cyclooxygenase (COX) enzymes are involved in inflammation and cancer. Nine derivatives of hydroxycinnamic acid including ethyl and diethyl esters were synthesized and tested as …
Number of citations: 8 pubs.rsc.org

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